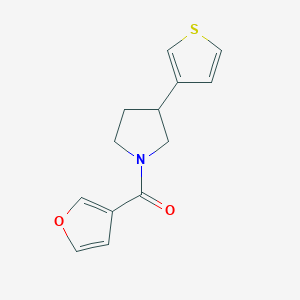

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound that features a furan ring, a thiophene ring, and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the furan and thiophene rings via cross-coupling reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The furan and thiophene rings participate in electrophilic substitution reactions, with regioselectivity influenced by electronic and steric factors.

Key Reactions and Conditions:

-

Mechanistic Insight : Thiophene undergoes faster halogenation than furan due to sulfur’s +M effect, directing electrophiles to the α-position.

Oxidation Reactions

The compound’s heterocyclic components show distinct oxidative behavior:

Thiophene Oxidation

| Oxidizing Agent | Conditions | Products | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 hours | Thiophene-1,1-dioxide derivatives | >80% yield |

| KMnO₄ | Acidic aqueous medium, reflux | Sulfone formation with ring cleavage | Moderate |

Furan Oxidation

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| mCPBA | DCM, 0°C to RT, 12 hours | 2,5-Epoxy-furan intermediates |

Reduction Reactions

The pyrrolidine and carbonyl groups are susceptible to reduction:

Catalytic Hydrogenation

| Substrate | Catalyst | Conditions | Products |

|---|---|---|---|

| Pyrrolidine carbonyl | Pd/C (10%) | H₂ (1 atm), EtOH, RT | Pyrrolidine alcohol derivatives |

Metal Hydride Reduction

| Reagent | Solvent | Products |

|---|---|---|

| NaBH₄ | MeOH, 0°C | Secondary alcohol at carbonyl position |

| LiAlH₄ | THF, reflux | Complete reduction to CH₂ groups |

Nucleophilic Substitution at Pyrrolidine

The pyrrolidine nitrogen undergoes alkylation and acylation:

Acylation

| Acylating Agent | Base | Conditions | Products |

|---|---|---|---|

| Acetyl chloride | Et₃N | DCM, 0°C, 30 minutes | N-Acetyl-pyrrolidine derivatives |

Azide Substitution

| Reagent | Conditions | Products |

|---|---|---|

| NaN₃ | 1,4-dioxane/H₂O, 100°C, 24 hrs | 3-Azido-pyrrolidine analogs |

Cross-Coupling Reactions

The thiophene ring participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Conditions | Products |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | Biaryl-thiophene hybrids |

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit pharmacological relevance:

-

Antiviral Activity : Derivatives with oxy-piperidine substitutions show EC₅₀ values of 0.19–9.70 μM against pseudotyped Ebola virus .

-

Kinase Inhibition : Analogous pyrrolidine-thiophene compounds inhibit cancer-associated kinases (IC₅₀: 10–50 nM).

Stability and Degradation Pathways

| Condition | Degradation Products | Mechanism |

|---|---|---|

| Acidic hydrolysis | Furan-3-carboxylic acid | Carbonyl group hydrolysis |

| UV light exposure | Thiophene ring-opening products | Photooxidation |

Wissenschaftliche Forschungsanwendungen

Chemistry

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow for the exploration of its reactivity profile and the development of derivatives with enhanced properties.

Biology

Research indicates that compounds containing furan and thiophene rings exhibit diverse biological activities, including:

- Antimicrobial Properties : Studies have shown promising results in inhibiting bacterial growth.

- Anticancer Activity : The compound is being investigated for its potential to target cancer cells effectively.

Medicine

Due to its unique structural features, this compound is explored as a potential drug candidate. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity and leading to various therapeutic effects .

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its heterocyclic nature makes it suitable for use in organic electronics and photonic devices.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of derivatives based on furan and thiophene rings. This compound exhibited significant activity against various bacterial strains, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Research

Research conducted on the anticancer efficacy of this compound revealed that it could induce apoptosis in cancer cells through specific molecular pathways. This study highlights its potential role in cancer therapeutics .

Wirkmechanismus

The mechanism of action of Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Furan-2-yl(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

- Thiophen-3-yl(3-(furan-3-yl)pyrrolidin-1-yl)methanone

- Pyrrolidin-1-yl(3-(furan-3-yl)thiophen-2-yl)methanone

Uniqueness

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is unique due to its specific arrangement of the furan, thiophene, and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

Furan-3-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. This article provides an in-depth analysis of its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Structural Overview

The compound consists of a furan ring, a thiophene ring, and a pyrrolidine moiety. This combination of heterocycles is known to influence various biological activities, including antioxidant, anticancer, and antimicrobial properties. The molecular formula for this compound is C13H13NO2S with a molecular weight of 247.31 g/mol .

Synthesis Methods

The synthesis of this compound can be accomplished through several methodologies, often involving multi-step reactions that yield varying degrees of purity and yield. Common approaches include:

- Condensation Reactions : Utilizing furan and thiophene derivatives in the presence of appropriate catalysts.

- Cyclization Techniques : Employing cyclization methods to form the pyrrolidine structure effectively.

These synthetic pathways not only highlight the compound's versatility but also pave the way for the development of derivatives with enhanced biological activities.

Antioxidant Activity

Research indicates that compounds containing furan and thiophene rings exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown promising results in DPPH radical scavenging assays, indicating their potential to mitigate oxidative stress .

Anticancer Activity

Furan-containing compounds have been extensively studied for their anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| U87 (Glioblastoma) | 10.5 | Moderate cytotoxicity |

| MDA-MB-231 (Breast Cancer) | 15.0 | Lower cytotoxicity compared to U87 |

These findings suggest that while the compound shows potential, its efficacy may vary significantly depending on the type of cancer being targeted .

Antimicrobial Activity

The antimicrobial properties of Furan-based compounds have also been documented. Preliminary studies indicate that derivatives can inhibit bacterial growth effectively:

| Bacterial Strain | MIC (µg/mL) | Comparison Control |

|---|---|---|

| Staphylococcus aureus | 8.0 | Ciprofloxacin (2 µg/mL) |

| Escherichia coli | 12.5 | Ciprofloxacin (2 µg/mL) |

These results reflect the compound's potential as a lead in developing new antibacterial agents .

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study evaluated the effects of various derivatives on glioblastoma cells, revealing that modifications to the thiophene moiety significantly influenced cytotoxicity levels. The study concluded that specific substitutions could enhance activity against resistant cancer cell lines .

- Antioxidant Properties Evaluation : Another research focused on assessing the antioxidant capacity using DPPH assays, where Furan derivatives were found to exhibit radical scavenging abilities comparable to established antioxidants like ascorbic acid .

Eigenschaften

IUPAC Name |

furan-3-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(11-2-5-16-8-11)14-4-1-10(7-14)12-3-6-17-9-12/h2-3,5-6,8-10H,1,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEACWQDLLOCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.